2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a tetrahydroisoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by a reaction with substituted phenylpiperazine . The reaction conditions often include the use of ethanol as a solvent and the addition of hexamine and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use as a central nervous system agent.
Mechanism of Action
The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets such as the GABAA receptor . Molecular docking studies have shown that the compound can correctly dock into the binding pocket of the receptor, suggesting its potential as a central nervous system agent .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: Shares a similar benzoyl and chlorophenyl structure.
N-(2-Benzoyl-4-chlorophenyl)-2-(4-substituted phenyl)piperazin-1-yl)acetamides: Similar in structure and investigated for similar biological activities.
Uniqueness
2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole dione moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H16ClNO3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H16ClNO3/c22-14-10-11-18(17(12-14)19(24)13-6-2-1-3-7-13)23-20(25)15-8-4-5-9-16(15)21(23)26/h1-7,10-12,15-16H,8-9H2 |
InChI Key |
PLPZTDRTPINXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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